(2S)-2-acetamido-3-ethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-D,L-diethylalanine is a synthetic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is a racemic mixture, meaning it contains equal amounts of both D and L enantiomers. This compound is primarily used in proteomics research and as a chiral building block in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl-D,L-diethylalanine can be synthesized through various methods. One common approach involves the biocatalytic deracemization of aliphatic amino acids using alanine dehydrogenase and ω-transaminase . This method involves the stereoinversion of L-amino acid to a D-form, followed by the regeneration of NAD+ by NADH oxidase. The reaction conditions typically include 100 mM isopropylamine and 1 mM NAD+, achieving complete deracemization after 24 hours with a 95% reaction yield .
Industrial Production Methods
In industrial settings, Acetyl-D,L-diethylalanine is produced using chemical synthesis methods that involve the Strecker synthesis of racemic amino acids . This process is economically feasible and allows for the large-scale production of racemic amino acids, which can then be converted into Acetyl-D,L-diethylalanine through subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
Acetyl-D,L-diethylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines .
Scientific Research Applications
Acetyl-D,L-diethylalanine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of various compounds, including drugs and peptides.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those involving chiral molecules.
Industry: Applied in the production of artificial sweeteners and other food additives.
Mechanism of Action
The mechanism of action of Acetyl-D,L-diethylalanine involves its interaction with specific molecular targets and pathways. It acts as a chiral building block, influencing the stereochemistry of the compounds it is incorporated into . The exact molecular targets and pathways depend on the specific application and the compounds being synthesized.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetyl-D,L-diethylalanine is unique due to its racemic nature, allowing for versatile applications in both research and industrial settings. Its ability to undergo various chemical reactions and its use as a chiral building block make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-ethylpentanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-7(5-2)8(9(12)13)10-6(3)11/h7-8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m0/s1 |
InChI Key |
XJDXSXZKSZKROX-QMMMGPOBSA-N |
Isomeric SMILES |
CCC(CC)[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.